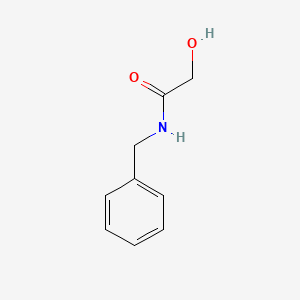

n-Benzyl-2-hydroxyacetamide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: n-Benzyl-2-hydroxyacetamide can be synthesized through multiple routes. One common method involves the reaction of benzaldehyde with 2-aminoethanol in the presence of hydrochloric acid and sodium hydroxide . Another method involves the reaction of formaldehyde and benzyl isocyanide . These reactions typically proceed under mild conditions with high yields.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above.

Analyse Des Réactions Chimiques

Types of Reactions: n-Benzyl-2-hydroxyacetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

n-Benzyl-2-hydroxyacetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Utilized in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of n-Benzyl-2-hydroxyacetamide involves nucleophilic addition of the amino group to the carbonyl carbon atom, followed by the elimination of water . This compound can be converted to various other compounds through intramolecular reactions or substitutions on its molecular structure .

Comparaison Avec Des Composés Similaires

- 2-Acetamido-N-benzyl-2-hydroxyacetamide

- 2-Acetamido-N-benzyl-N-methyl-2-(pyrimidin-2-yl)acetamide

- N-Benzyl aziridine

- N-Benzyl-2-methylaziridine

Comparison: n-Benzyl-2-hydroxyacetamide is unique due to its specific molecular structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Compared to similar compounds, it offers distinct reactivity and potential for modification, making it valuable in both research and industrial contexts .

Activité Biologique

n-Benzyl-2-hydroxyacetamide (CAS No. 19340-77-3) is a compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of key enzymes involved in neurodegenerative diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and relevant research findings.

Targets and Inhibition:

this compound primarily targets two important enzymes:

- Acetylcholinesterase (AChE) : An enzyme that breaks down the neurotransmitter acetylcholine, thus playing a crucial role in synaptic transmission.

- Beta-secretase (BACE 1) : An enzyme involved in the cleavage of amyloid precursor protein, leading to the production of amyloid-beta peptides associated with Alzheimer's disease.

The compound acts as a dual inhibitor for both AChE and BACE 1, which suggests potential therapeutic applications in treating neurodegenerative disorders such as Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission, while BACE 1 inhibition may reduce amyloid plaque formation.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown that it possesses antibacterial and antifungal properties against various pathogens. For instance, it was tested against Staphylococcus aureus and Candida albicans, demonstrating significant inhibitory effects .

Neuroprotective Effects

Given its role as an AChE inhibitor, this compound is being investigated for neuroprotective effects. Studies suggest that the compound may help mitigate cognitive decline by enhancing cholinergic signaling in the brain. This property is particularly relevant in the context of Alzheimer's disease, where cholinergic dysfunction is a hallmark .

Research Findings and Case Studies

Propriétés

IUPAC Name |

N-benzyl-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-7-9(12)10-6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDMTEGDXVJZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282572 | |

| Record name | n-benzyl-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19340-77-3 | |

| Record name | NSC26565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-benzyl-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is N-benzyl-2-hydroxyacetamide a useful building block in organic synthesis, particularly for molecules like ecteinascidin 597?

A1: this compound serves as a versatile precursor in the synthesis of complex molecules. Specifically, it's used in a reaction sequence called a "connective Pummerer reaction" []. This reaction enables the formation of 4-sulfanyltetrahydroisoquinolinones, which are structurally important for creating analogs of ecteinascidin 597, a potent anti-tumor compound []. The researchers successfully used this compound to build the core structure (A subunit) of these ecteinascidin analogs [].

Q2: What are the challenges associated with synthesizing more complex analogs using this compound and the connective Pummerer reaction?

A2: The research highlights that synthesizing more elaborate analogs, particularly those incorporating a macrolactone ring system found in ecteinascidin 597, presented difficulties []. Direct application of the connective Pummerer reaction on a substrate containing both the this compound and the required thiol functionality proved unsuccessful []. This suggests a need for alternative protecting group strategies and synthetic routes to achieve the desired complexity for these specific analogs.

Q3: Beyond the synthesis of ecteinascidin analogs, are there other potential applications for this compound derivatives in medicinal chemistry?

A3: While the provided research focuses on ecteinascidin analogs, this compound derivatives, specifically α-substituted acetamido-N-benzylacetamide compounds, have been investigated for potential anticonvulsant activity through molecular modeling and docking studies [, ]. These studies suggest that modifications to the basic this compound structure could lead to compounds with interesting biological activities, warranting further exploration.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.